1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide
Description
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a pyrimidinyl group substituted with a 4-ethylphenoxy moiety and a 2-methylbenzylamine side chain. The compound’s design combines a pyrimidine heterocycle (common in kinase inhibitors) with a lipophilic benzyl group, which may influence blood-brain barrier penetration or target binding affinity .
Properties
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-3-20-8-10-23(11-9-20)32-25-16-24(28-18-29-25)30-14-12-21(13-15-30)26(31)27-17-22-7-5-4-6-19(22)2/h4-11,16,18,21H,3,12-15,17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIBNFSIWUFZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrimidine ring and the ethylphenoxy group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
- 4-Fluorobenzyl analog (): The compound 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide differs only in the substitution of the benzyl group (4-fluoro vs. 2-methyl). Fluorine’s electron-withdrawing properties may enhance metabolic stability or alter binding interactions compared to the methyl group, which is sterically compact and lipophilic. Such modifications are critical in optimizing pharmacokinetics or target selectivity .
- Naphthalenyl-linked analogs (): Compounds such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide replace the pyrimidinyl-ethylphenoxy group with a naphthalenyl moiety.
Core Structure Modifications
Indoline-core analogs ():
Compounds like 30a–30c feature an indoline-carboxamide core instead of piperidine. Indoline’s planar structure may confer distinct conformational preferences, affecting target engagement. These analogs also include trifluoromethyl or fluoro-benzyl groups, which are associated with improved brain penetration in psychostimulant behavior models .- Azetidine-core analog (): The azetidine derivative 1-(5-(1-((4-chlorophenyl)(ethyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylic acid replaces piperidine with a smaller azetidine ring. This modification reduces steric hindrance and may enhance binding to compact active sites .
Pharmacologically Active Analogs
- Capivasertib (): A clinically relevant antineoplastic agent, capivasertib (4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide) shares the piperidine-4-carboxamide core but incorporates a pyrrolopyrimidinyl group and a chiral hydroxypropyl substituent. These features confer selectivity for LIM kinase inhibition, highlighting the impact of heterocycle and stereochemistry on target specificity .
- LIMK2 inhibitor (): The reference compound 1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(3-phenoxyphenyl)piperidine-4-carboxamide demonstrates that substituting the pyrimidine with a pyrrolopyrimidine enhances ATP-binding pocket interactions in kinases. The 3-phenoxyphenyl group may further stabilize hydrophobic interactions .
Structural and Functional Data Table
Key Research Findings and Implications
Trifluoromethyl or fluoro substituents (e.g., in and ) are frequently employed to enhance metabolic stability and target affinity .
Core Structure Flexibility :
- Piperidine’s six-membered ring provides conformational flexibility, whereas azetidine (four-membered) or indoline (fused bicyclic) cores restrict mobility, impacting binding kinetics .
Therapeutic Potential: Structural parallels to capivasertib and LIMK2 inhibitors suggest the target compound could be optimized for kinase inhibition, particularly if the pyrimidine group engages ATP-binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
